4-Piperidineethanol, 1-benzoyl-
Overview
Description
4-Piperidineethanol, 1-benzoyl- is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineethanol, 1-benzoyl- typically involves the reduction of 1-benzoyl-4-piperidine carboxylic acid. This reduction can be achieved using sodium borohydride or potassium borohydride in the presence of an acid . The reaction conditions are generally mild, and the yield is high, making it suitable for industrial production.
Industrial Production Methods: Industrial production of 4-Piperidineethanol, 1-benzoyl- often employs hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is efficient and scalable, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidineethanol, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidineethanol, 1-benzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidineethanol, 1-benzoyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring structure with one nitrogen atom.
Piperazine: A six-membered ring structure with two nitrogen atoms.
Phosphorinane: A six-membered ring structure with one phosphorus atom.
Uniqueness: 4-Piperidineethanol, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperidine derivatives, it has a benzoyl group and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCUORIBOSKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439639 | |
Record name | 4-Piperidineethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152902-80-2 | |
Record name | 4-Piperidineethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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